molecular formula C14H10F2O2 B3416553 3,5-Difluoro-3'-methoxybenzophenone CAS No. 844885-08-1

3,5-Difluoro-3'-methoxybenzophenone

Cat. No.: B3416553
CAS No.: 844885-08-1
M. Wt: 248.22 g/mol
InChI Key: XVVVWKDQMBERMO-UHFFFAOYSA-N
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Description

3,5-Difluoro-3'-methoxybenzophenone is an organic compound characterized by its unique structure, which includes two fluorine atoms and a methoxy group attached to a benzophenone backbone. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3'-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 3,5-difluorobenzene is reacted with 3'-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-3'-methoxybenzophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: 3,5-Difluoro-3'-methoxybenzoic acid

  • Reduction: 3,5-Difluoro-3'-methoxybenzyl alcohol or amine derivatives

  • Substitution: Various mono- and di-substituted derivatives depending on the substituents introduced.

Scientific Research Applications

3,5-Difluoro-3'-methoxybenzophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a fluorescent probe in biological studies to track cellular processes.

  • Industry: It is used in the manufacture of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

3,5-Difluoro-3'-methoxybenzophenone is similar to other benzophenone derivatives, such as 3,5-difluorobenzophenone and 3'-methoxybenzophenone. its unique combination of fluorine and methoxy groups gives it distinct chemical properties and reactivity compared to these compounds. The presence of fluorine atoms, in particular, can enhance the compound's stability and lipophilicity, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 3,5-Difluorobenzophenone

  • 3'-Methoxybenzophenone

  • 3,5-Difluoro-3'-hydroxybenzophenone

Properties

IUPAC Name

(3,5-difluorophenyl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-13-4-2-3-9(7-13)14(17)10-5-11(15)8-12(16)6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVVWKDQMBERMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248905
Record name (3,5-Difluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-08-1
Record name (3,5-Difluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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